molecular formula C10H19BF3K B1613031 Potassium trans-1-decenyltrifluoroborate CAS No. 479678-72-3

Potassium trans-1-decenyltrifluoroborate

Cat. No. B1613031
M. Wt: 246.16 g/mol
InChI Key: SJPMLIRYZHTWRI-RRABGKBLSA-N
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Description

Potassium trans-1-decenyltrifluoroborate is a chemical compound with the empirical formula C10H19BF3K . It has a molecular weight of 246.16 .


Molecular Structure Analysis

The molecular structure of Potassium trans-1-decenyltrifluoroborate consists of a potassium ion (K+), a decenyl group (a ten-carbon chain with a double bond), and a trifluoroborate group (BF3-) . The SMILES string representation of the molecule is [K+].CCCCCCCC\C=C\ [B-] (F) (F)F .


Physical And Chemical Properties Analysis

Potassium trans-1-decenyltrifluoroborate has a melting point of over 300°C . Other physical and chemical properties such as boiling point, density, and solubility were not found in the sources available.

Scientific Research Applications

Chemical Synthesis and Cross-Coupling Reactions

Research shows that potassium trans-1-decenyltrifluoroborate and related compounds are significant in chemical synthesis, particularly in cross-coupling reactions. For instance, potassium 1-(benzyloxy)alkyltrifluoroborates have been synthesized and used in palladium-catalyzed Suzuki-Miyaura reactions, providing a method to access protected secondary alcohols with high yields and complete retention of stereochemistry (Molander & Wisniewski, 2012). Similarly, potassium aryltrifluoroborates have been employed in cross-coupling with organic chlorides in aqueous media, demonstrating the versatility of these compounds in organic synthesis (Alacid & Nájera, 2008).

Spectroscopic Characterization

Potassium polyfluoroalken-1-yltrifluoroborates, including potassium trans-1-decenyltrifluoroborate, have been characterized using spectroscopic methods like NMR and IR spectroscopy. These studies provide valuable information about the molecular structure and properties of these compounds (Frohn & Bardin, 2001). Moreover, comprehensive NMR spectral data for various potassium organotrifluoroborates have been described, enhancing our understanding of these compounds at the molecular level (Oliveira et al., 2009).

Environmental and Material Applications

The research on potassium trans-1-decenyltrifluoroborate extends into environmental and material science applications. For example, potassium tetrafluoroborate, a related compound, has been studied as a carrier to facilitate CO2 transport in polymer electrolyte membranes, showing potential in gas separation technologies (Lee & Kang, 2021).

properties

IUPAC Name

potassium;[(E)-dec-1-enyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h9-10H,2-8H2,1H3;/q-1;+1/b10-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPMLIRYZHTWRI-RRABGKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCCCCCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/CCCCCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635404
Record name Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trans-1-decenyltrifluoroborate

CAS RN

479678-72-3
Record name Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Liu, T Evans, BC Das - Tetrahedron letters, 2008 - Elsevier
… When we changed from potassium trans-styryltrifluoroborate to potassium vinyltrifluoroborate the yields decreased, except in the case of potassium trans-1-decenyltrifluoroborate, …
Number of citations: 54 www.sciencedirect.com
B Esters, D Azodicarboxylate - Citeseer
Number of citations: 0
C Oxazoline, T Salts - Citeseer
Number of citations: 0

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